Sigma Receptor Binding: Rimcazole vs. Haloperidol and AC915 in C6 Glioma Cells
Rimcazole demonstrates 2.5-fold lower IC50 for inhibition of sigma receptor binding compared to the σ1-selective antagonist AC915, and comparable potency to the broad-spectrum antipsychotic haloperidol [1]. In C6 rat glioma cells, rimcazole inhibited 11C-SA4503 binding with an IC50 of 0.36 μM, versus 7.4 μM for AC915 and 0.27 μM for haloperidol [1]. Receptor occupancy at cytotoxic concentrations was 98.9% for rimcazole, comparable to haloperidol (99.5%) and superior to AC915 (99.1%) [1].
| Evidence Dimension | Sigma receptor binding inhibition (IC50) and receptor occupancy at cytotoxic EC50 |
|---|---|
| Target Compound Data | IC50 = 0.36 μM; EC50/IC50 ratio = 86; Receptor occupancy = 98.9% |
| Comparator Or Baseline | AC915: IC50 = 7.4 μM, EC50/IC50 = 110, occupancy = 99.1%; Haloperidol: IC50 = 0.27 μM, EC50/IC50 = 215, occupancy = 99.5% |
| Quantified Difference | Rimcazole IC50 is 20.6-fold lower than AC915 and 1.3-fold higher than haloperidol; rimcazole's EC50/IC50 ratio is 2.5-fold lower than haloperidol |
| Conditions | C6 rat glioma cell monolayers; 11C-SA4503 radioligand displacement; 24 h cytotoxicity assay |
Why This Matters
For oncology research applications, rimcazole offers a 20-fold binding advantage over AC915 and achieves cytotoxicity at a receptor occupancy ratio (EC50/IC50 = 86) substantially lower than haloperidol (215), indicating more efficient translation of receptor binding to functional cell death.
- [1] Rybczynska AA, Dierckx RA, Ishiwata K, Elsinga PH, van Waarde A. Cytotoxicity of sigma-receptor ligands is associated with major changes of cellular metabolism and complete occupancy of the sigma-2 subpopulation. J Nucl Med. 2008;49(12):2049-2056. (Data from Table: IC50 values for 11C-SA4503 binding inhibition) View Source
